2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a thieno[3,2-d]pyrimidin-2-yl group, a tolyl group, and an acetamide group . The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The acetamide group is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the tolyl groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds. They are considered nonpolar and hydrophobic groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the tolyl groups could potentially make the compound nonpolar and hydrophobic .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of pyrimidinone and oxazinone derivatives, including compounds structurally related to 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide, showing promising antimicrobial activities. These compounds were synthesized using citrazinic acid as a starting material and tested for their antibacterial and antifungal properties. The antimicrobial screening indicated significant activity comparable to reference drugs such as streptomycin and fusidic acid, suggesting their potential as novel antimicrobial agents (Hossan et al., 2012).
Crystal Structure Analysis
The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, providing insights into their molecular conformations. These studies reveal the compounds' folded conformation about the methylene C atom of the thioacetamide bridge, which is essential for understanding their chemical behavior and potential interactions in biological systems (Subasri et al., 2016).
Dual Inhibitory Activity
Certain derivatives exhibit potent dual inhibitory activity against critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial for nucleotide synthesis and cell growth. This dual activity presents a promising approach for developing new anticancer and antibacterial therapies. The classical and nonclassical analogues synthesized have shown significant potency, with one compound emerging as the most potent dual inhibitor known to date, highlighting the therapeutic potential of these compounds (Gangjee et al., 2008).
Anti-inflammatory Activity
The synthesis of heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon, has led to the discovery of compounds with good anti-inflammatory activity. This research opens up new avenues for the development of anti-inflammatory drugs, which could potentially offer alternatives to existing medications with fewer side effects or improved efficacy (Amr et al., 2007).
Antioxidant Activity
Investigations into the antioxidant properties of novel pyrimidin-2-ylthio)-N-(p-tolyl)acetamide derivatives have identified compounds with significant antioxidant activity. This suggests their potential use in combating oxidative stress-related diseases or as protective agents in pharmaceutical formulations and food products (Dhakhda et al., 2021).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires further experimental studies, including in vitro and in vivo assays .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules. Specific details about how these factors influence this compound’s action are currently unknown .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-14-3-7-16(8-4-14)23-19(26)13-29-22-24-18-11-12-28-20(18)21(27)25(22)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSYTCVICWUMBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.